molecular formula C15H16N4O3 B2944506 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1207033-81-5

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Katalognummer B2944506
CAS-Nummer: 1207033-81-5
Molekulargewicht: 300.318
InChI-Schlüssel: OEDXWUMEZOXPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a pyrrolidine ring, which is a type of cyclic amine, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring would contribute to the compound’s polarity, while the phenyl group would add a degree of aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could make the compound polar and potentially capable of forming hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

PARP Inhibitor Development for Cancer Treatment

A study by Penning et al. (2009) discusses the development of PARP inhibitors that contain cyclic amine-containing benzimidazole carboxamide with a methyl-substituted quaternary center. These compounds, including ABT-888, have shown promise in cancer treatment due to their excellent PARP enzyme potency and cellular potency. ABT-888, in particular, demonstrated significant in vivo efficacy in cancer models when combined with other chemotherapeutic agents (Penning et al., 2009).

Anticancer and Antimicrobial Applications

Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Ravinaik et al., 2021).

Antidiabetic Screening

Lalpara et al. (2021) investigated the antidiabetic properties of novel dihydropyrimidine derivatives, showcasing the application of similar compounds in diabetes research. The synthesized compounds were evaluated for their in vitro antidiabetic activity, highlighting their potential use in developing new antidiabetic medications (Lalpara et al., 2021).

Removal of Heavy Metals

Mansoori and Ghanbari (2015) developed novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions. This research points towards the environmental applications of similar compounds in treating and purifying water (Mansoori & Ghanbari, 2015).

Zukünftige Richtungen

The oxadiazole ring is a common feature in many biologically active compounds, and researchers are continually developing new synthetic methods and exploring new applications for these compounds . Therefore, a compound like “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could have potential uses in medicinal chemistry or other fields.

Eigenschaften

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXWUMEZOXPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.